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Compound of Interest

Compound Name: 5-acetylbenzo[d]Joxazol-2(3H)-one

Cat. No.: B7904997

An In-depth Technical Guide to 5-acetylbenzo[d]oxazol-2(3H)-one

This technical guide provides a comprehensive overview of 5-acetylbenzo[d]oxazol-2(3H)-
one, a member of the versatile benzoxazolone class of heterocyclic compounds. This
document is intended for researchers, scientists, and drug development professionals
interested in the chemical properties, synthesis, and biological significance of this scaffold.

Nomenclature and Chemical Properties

The IUPAC name for the compound is 1-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)ethan-1-one.
The benzo[d]oxazol-2(3H)-one core is a key pharmacophore found in numerous biologically
active molecules.

Table 1: Chemical and Physical Properties
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Property Value Source

1-(2-oxo-2,3-dihydro-1,3-
IUPAC Name IUPAC Nomenclature
benzoxazol-5-yl)ethan-1-one

5-acetylbenzo[d]oxazol-2(3H)-
Common Name

one
Molecular Formula CoH7NO3

Molecular Weight 177.16 g/mol

CAS Number 14553-73-4

Parent Compound Melting 141-142 °C (for o
Point Benzo[d]oxazol-2(3H)-one)

Note: Specific experimental data for 5-acetylbenzo[d]oxazol-2(3H)-one is limited in publicly
available literature. Data for the parent compound is provided for reference.

Synthesis and Characterization

The synthesis of 5-acetylbenzo[d]oxazol-2(3H)-one can be achieved via Friedel-Crafts
acylation of the parent molecule, benzo[d]oxazol-2(3H)-one. This electrophilic aromatic
substitution introduces an acetyl group onto the benzene ring, primarily at the 6-position,
though substitution at the 5-position is also possible under specific conditions.

Representative Experimental Protocol: Friedel-Crafts
Acylation

This protocol describes a general method for the acylation of 2(3H)-benzoxazolone, which can
be adapted for the synthesis of the 5-acetyl derivative.[2] The reaction typically yields the 6-acyl
iIsomer as the major product due to electronic and steric factors.

Materials:
e Benzo[d]oxazol-2(3H)-one

» Acetyl chloride (or acetic anhydride)
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e Aluminum chloride (AICIs), anhydrous
 Silica gel

o Nitrobenzene (or other suitable solvent)
e Hydrochloric acid (HCI), dilute

o Water

e Ethanol

Procedure:

o A mixture of benzo[d]oxazol-2(3H)-one (1 equivalent) and acetyl chloride (1.2 equivalents) is
prepared.

e Anhydrous aluminum chloride (2.5 equivalents) supported on silica gel is added portion-wise
to the mixture under stirring and solvent-free conditions.

e The reaction mixture is heated (e.g., at 60-80 °C) and the progress is monitored by Thin
Layer Chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature and quenched by the
slow addition of ice-cold dilute HCI.

e The resulting solid precipitate is filtered, washed thoroughly with water to remove any
unreacted AICIs and other water-soluble impurities.

e The crude product is dried and then purified by recrystallization from a suitable solvent, such
as ethanol, to yield the acylated benzoxazolone.

Note: This is a representative protocol. Reaction conditions such as solvent, temperature, and
catalyst may need to be optimized to favor the formation of the 5-acetyl isomer.

Spectroscopic Characterization
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While specific spectra for 5-acetylbenzo[d]oxazol-2(3H)-one are not readily available, the
following table provides expected shifts and data for a closely related compound, 5-methyl-2-
phenylbenzo[d]oxazole, for reference.

Table 2: Representative Spectroscopic Data (for 5-methyl-2-phenylbenzo[d]oxazole)

Spectrum Data

(300 MHz, CDCls) & 8.24 (dd, J = 6.8, 3.0 Hz,
2H), 7.55 (s, 1H), 7.53 — 7.48 (m, 3H), 7.45 (d, J
= 8.3 Hz, 1H), 7.19 — 7.11 (m, 1H), 2.48 (s, 3H).
[3]

1H NMR

(75 MHz, CDCIs) 6 163.01, 148.86, 142.15,
13C NMR 134.32, 131.33, 128.82, 127.45, 127.18, 126.17,
119.81, 109.89, 21.52.[3]

Biological Activity and Applications in Drug
Discovery

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with
derivatives exhibiting a wide range of pharmacological activities, including antibacterial,
antifungal, anti-inflammatory, and anticancer properties.[4][5] Of particular note is its
emergence as a core component of potent and selective enzyme inhibitors for cancer and
epigenetic therapy.

Inhibition of c-Met Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell
proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is
implicated in various cancers. Several benzo[d]oxazol-2(3H)-one derivatives have been
identified as potent inhibitors of c-Met kinase.[6][7] For instance, a derivative incorporating a
quinoline moiety demonstrated an ICso value of 1 nM against c-Met kinase.[6] These inhibitors
typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and
downstream signaling.
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c-Met Signaling Pathway Inhibition

Inhibition of Chromodomain Protein CDYL

Chromodomain Y-like (CDYL) is an epigenetic "reader" protein that recognizes methylated
histones and is involved in transcriptional repression. It has been identified as a potential
therapeutic target in neurological disorders and certain cancers. Benzo[d]Joxazol-2(3H)-one
derivatives have been developed as the first potent and selective small-molecule inhibitors of
CDYL.[8][9] One such inhibitor, compound D03, was found to have a dissociation constant
(KD) of 0.5 uM.[8] These inhibitors function by engaging with the chromodomain of CDYL,
preventing its recruitment to chromatin and thereby de-repressing the transcription of its target

genes.[10]
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Mechanism of CDYL Inhibition

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of 5-
acetylbenzo[d]oxazol-2(3H)-one based on the Friedel-Crafts acylation protocol.
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Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 2(3H)-Benzoxazolone | C7TH5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
. asjp.cerist.dz [asjp.cerist.dz]

. 59-49-4|benzo[d]oxazol-2(3H)-one|BLD Pharm [bldpharm.com]

. researchgate.net [researchgate.net]

. 5-nitrobenzo[d]oxazol-2(3H)-one | CAS#:3889-13-2 | Chemsrc [chemsrc.com]

. rsc.org [rsc.org]

°
~ (o)) ()] EEN w N =

. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-
substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed
[pubmed.ncbi.nim.nih.gov]

» 8. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first
potent and selective small-molecule inhibitors of chromodomain protein CDYL
[pubmed.ncbi.nim.nih.gov]

e 9. 2024.sci-hub.se [2024.sci-hub.se]
e 10. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [[TUPAC name for 5-acetylbenzo[d]oxazol-2(3H)-one].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7904997#iupac-name-for-5-acetylbenzo-d-oxazol-2-
3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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